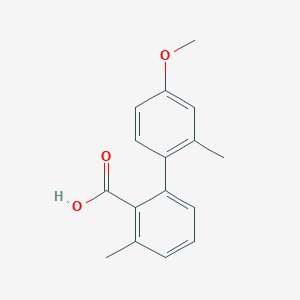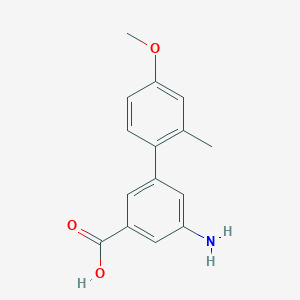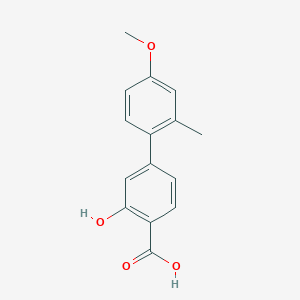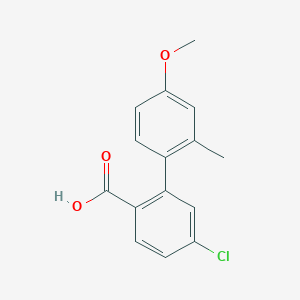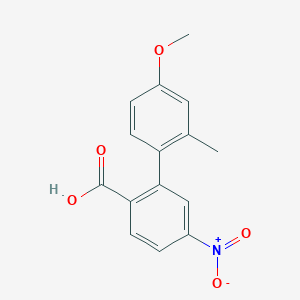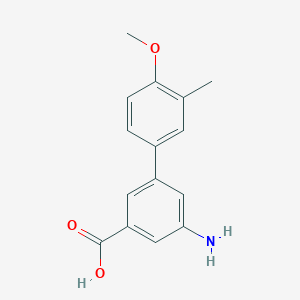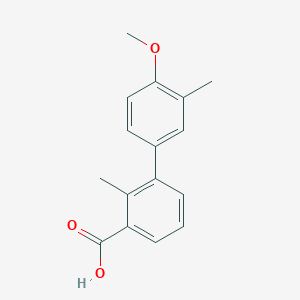
6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, or 6-FMA, is a synthetic organic compound with a molecular formula of C13H12O3F. It is a white, odorless crystalline solid with a melting point of 140-142 °C. 6-FMA is a fluorinated analogue of the drug 2-methoxy-4-methylphenylbenzoic acid (4-MMA) and has been used in scientific research for its potential applications in pharmaceuticals, biochemistry, and physiology.
科学的研究の応用
6-FMA has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anticonvulsant. It has been studied as a potential anti-inflammatory agent, and it has been investigated for its potential role in the inhibition of the enzyme acetylcholinesterase.
作用機序
The mechanism of action of 6-FMA is not fully understood. However, it is thought to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) and as an antagonist of the neurotransmitter glutamate. It is also thought to act as an agonist of the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
6-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, and it has been shown to modulate the activity of the neurotransmitter glutamate.
実験室実験の利点と制限
One of the main advantages of using 6-FMA in laboratory experiments is its high purity. It is typically available in a 95% pure form, which makes it suitable for use in a variety of experiments. It is also relatively inexpensive and is easy to store and handle. However, there are some limitations to using 6-FMA in laboratory experiments. It is not approved for human consumption, so it should not be used in experiments involving human subjects. Additionally, it is not approved for use in animals, so it should not be used in experiments involving animal subjects.
将来の方向性
Some potential future directions for 6-FMA research include investigating its potential as a treatment for depression and anxiety, exploring its potential as an anti-inflammatory agent, and exploring its potential as an inhibitor of the enzyme monoamine oxidase. Additionally, further research could be conducted to better understand the mechanism of action of 6-FMA and to determine its effects on other neurotransmitters. Finally, further research could be conducted to explore its potential applications in the pharmaceutical industry.
合成法
6-FMA can be synthesized by reacting 4-methoxy-2-methylphenylbenzoic acid (6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%) with fluorine in a halogenation reaction. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at room temperature. The reaction is complete within a few minutes and yields 6-FMA in a high purity form.
特性
IUPAC Name |
2-fluoro-6-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-8-10(19-2)6-7-11(9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPJFPNKXSQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689972 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-46-2 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

